molecular formula C10H11NS B2383751 1H-Indole-3-ethanethiol CAS No. 15774-06-8

1H-Indole-3-ethanethiol

Cat. No. B2383751
Key on ui cas rn: 15774-06-8
M. Wt: 177.27
InChI Key: CLQAPWVEHNTJLC-UHFFFAOYSA-N
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Patent
US07776848B2

Procedure details

Thiosulfuric acid S-[2-(1H-indol-3-yl)-ethyl]ester, O-sodium salt (5.04 g, 18 mmol) was suspended in 105 ml of 50% phosphoric acid and covered with a layer of 160 ml of ether. The mixture was refluxed for 6 hours. After cooling, the phases were separated and the aqueous phase was extracted with ether and the organic phases were concentrated to dryness by evaporation. The crude product was obtained in a yield of 3.2 g (100%).
Name
Thiosulfuric acid S-[2-(1H-indol-3-yl)-ethyl]ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
O-sodium
Quantity
5.04 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
105 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][S:12]S(=O)(=O)O)=[CH:2]1.CCOCC>P(=O)(O)(O)O>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][SH:12])=[CH:2]1

Inputs

Step One
Name
Thiosulfuric acid S-[2-(1H-indol-3-yl)-ethyl]ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CCSS(O)(=O)=O
Step Two
Name
O-sodium
Quantity
5.04 g
Type
reactant
Smiles
Step Three
Name
Quantity
160 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
105 mL
Type
solvent
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
the organic phases were concentrated to dryness by evaporation

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CCS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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